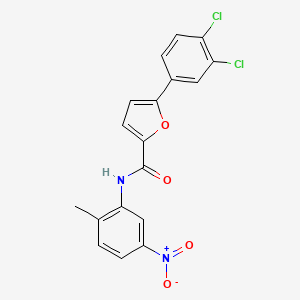![molecular formula C12H16N2O3S2 B6015758 methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6015758.png)
methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate, also known as MMCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMCT is a thiophene derivative that has been synthesized through a multi-step process, which involves the reaction of 5-methyl-2-thiophenecarboxylic acid with morpholine and carbon disulfide, followed by esterification with methanol.
作用機序
The mechanism of action of methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate is still not fully understood. However, it is believed that this compound exerts its biological effects by interacting with cellular components, such as proteins and nucleic acids. This compound has been shown to inhibit the activity of various enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell division. This compound has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to possess antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. At high concentrations, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
実験室実験の利点と制限
One of the main advantages of using methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate in lab experiments is its high purity and stability, which ensures reproducibility and accuracy of the results. This compound is also relatively easy to synthesize, and the synthesis process can be easily scaled up for large-scale production.
However, one of the main limitations of using this compound in lab experiments is its potential toxicity, especially at high concentrations. This compound has been shown to induce cytotoxicity in various cell lines, and caution should be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the research on methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate. One of the potential areas of research is the development of this compound-based anticancer agents with improved efficacy and safety profiles. Another potential area of research is the synthesis of novel organic materials based on this compound, which can be used in various electronic and optoelectronic applications. Furthermore, the development of this compound-based sensors for the detection of heavy metal ions in water and the degradation of organic pollutants in wastewater is another promising area of research.
合成法
The synthesis of methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate involves several steps, which are summarized as follows:
Step 1: 5-methyl-2-thiophenecarboxylic acid is reacted with morpholine and carbon disulfide to form 5-methyl-2-[(4-morpholinylcarbonothioyl)thio]-3-thiophenecarboxylic acid.
Step 2: The resulting acid is then esterified with methanol to produce this compound.
The overall yield of this compound synthesis is about 60%, and the purity of the final product is typically greater than 99%.
科学的研究の応用
Methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
In material science, this compound has been used as a building block for the synthesis of novel organic materials, such as conductive polymers and molecular wires. This compound has also been investigated as a potential candidate for organic solar cells due to its high electron affinity and good solubility in organic solvents.
In environmental science, this compound has been studied as a potential sensor for the detection of heavy metal ions in water. This compound has also been used as a catalyst for the degradation of organic pollutants in wastewater.
特性
IUPAC Name |
methyl 5-methyl-2-(morpholine-4-carbothioylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-8-7-9(11(15)16-2)10(19-8)13-12(18)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQAOMPZZHFNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)N2CCOCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclobutyl-5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)
![3-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B6015682.png)
![ethyl 1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinecarboxylate](/img/structure/B6015684.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6015685.png)
![3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6015686.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6015694.png)
![N-ethyl-5-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015699.png)
![(1-{5-[(1-ethylpropyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6015707.png)
![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(1,3-thiazol-4-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B6015727.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine](/img/structure/B6015731.png)
![2-benzyl-8-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane](/img/structure/B6015736.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6015762.png)
![methyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6015765.png)